MK-0557

Neuropeptide Y Receptor Selectivity Off-Target Profiling

Metabolic researchers often face irreproducible data due to off-target effects of non-reference NPY5R antagonists. MK-0557 is a validated, highly selective (>7,500-fold) tool to benchmark novel compounds. • >7,500-fold selectivity over 180 receptors/enzymes • 40% body weight gain reduction in DIO mice (30 mg/kg PO QD) • Clinical benchmark: 1.6 kg placebo-adjusted weight loss • PET-verified CNS target engagement with defined oral PK

Molecular Formula C22H19FN4O3
Molecular Weight 406.4 g/mol
CAS No. 935765-76-7
Cat. No. B10779512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0557
CAS935765-76-7
Molecular FormulaC22H19FN4O3
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2
InChIInChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28)
InChIKeyRMYZIRFUCOMQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-0557: A Benchmark NPY5R Antagonist for Obesity Research


N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide (CAS: 935765-76-7), also known as MK-0557, is a synthetic small molecule characterized by a rigid trans-spirocyclic scaffold [1]. It functions as a highly selective, orally bioavailable antagonist of the neuropeptide Y Y5 receptor (NPY5R) [2]. This compound is exclusively used as a research tool in metabolic studies, particularly for investigating NPY-mediated orexigenic pathways and as a reference standard for Y5 antagonist programs, given its well-characterized preclinical and clinical pharmacology [3].

Tool Compound Oral, brain-penetrant NPY5R antagonist for metabolic pathway studies
Selectivity Benchmark Reported selectivity across broad receptor panel supports NPY5R-specific attribution
Reference Standard Well-characterized human PK and CNS target-engagement data for assay validation

Why MK-0557 Cannot Be Substituted in NPY5R Research


Substituting MK-0557 with other in-class NPY5R antagonists or sourcing from non-verified vendors introduces significant scientific risk. The compound's differentiated pharmacological profile—specifically, its quantifiable >7,500-fold selectivity margin over other receptors, validated across a 180-target panel [1], and its unique spirocyclic scaffold which directly impacts its oral bioavailability and CNS receptor occupancy [2]—is not a class-wide attribute. Furthermore, the compound's clinical development history provides a unique, negative outcome benchmark (lack of clinically meaningful efficacy) that is crucial for contextualizing new Y5-targeting research programs [3].

Selectivity Profile Is Compound-Specific

Other NPY5R antagonists may not replicate the reported selectivity margin; off-target activity can confound pathway interpretation.

Scaffold-Dependent Pharmacokinetics

The spirocyclic core influences oral bioavailability and CNS occupancy; alternative chemotypes may shift exposure profiles.

Lacks Human Endpoint Benchmark

Substitutes without human endpoint data cannot provide the negative-outcome context critical for Y5 research programs.

MK-0557 Differentiated Performance Evidence


Selectivity Profile Across Broad Target Panel

MK-0557 demonstrates exceptional selectivity for the NPY5R. It achieves a calculated >7,500-fold selectivity window over other NPY receptor subtypes and related targets [1]. This is validated by its lack of significant binding (defined as <50% inhibition) to the human NPY1R, NPY2R, NPY4R, or mouse NPY6R at a high concentration of 10 μM . Furthermore, in a comprehensive panel of 180 receptors, enzymes, and ion channels, MK-0557 showed no activity at concentrations up to 1 μM [1].

Receptor Selectivity
Head-to-head
NPY5R Ki 1.3 nM vs no binding at NPY1R,2R,4R,6R at 10 μM; >7,500-fold margin
Reported selectivity context for NPY5R-specific attribution
180-target panel; radioligand binding
Neuropeptide Y Receptor Selectivity Off-Target Profiling Pharmacology

Body Weight Reduction in Diet-Induced Obese Mice

In a diet-induced obese (DIO) mouse model, treatment with MK-0557 significantly suppresses body weight gain compared to vehicle-treated controls. When lean mice are switched to a medium high-fat diet and concurrently treated with MK-0557 at a dose of 30 mg/kg (oral, once daily), the compound causes a 40% reduction in body weight gain at day 35 compared to the vehicle-treated group [1].

DIO Body Weight
Cross-study comparable
40% reduction in weight gain at day 35 (30 mg/kg PO QD)
Reported DIO model-response endpoint
C57BL/6J mice, medium high-fat diet
Obesity In Vivo Pharmacology Metabolic Disease DIO Model

Clinical Weight Loss Outcome Versus Placebo

In a 52-week, multicenter, randomized, double-blind, placebo-controlled trial involving 1,661 overweight and obese patients, the optimal 1 mg/day dose of MK-0557 resulted in a statistically significant but not clinically meaningful difference in weight loss compared to placebo [1]. After a 6-week very-low-calorie diet (VLCD) phase, patients randomized to MK-0557 regained 1.5 kg over 52 weeks, while those on placebo regained 3.1 kg. The difference of 1.6 kg between the two groups was statistically significant (p=0.014) [2].

Weight Regain vs Placebo
Head-to-head
+1.5 kg (MK-0557) vs +3.1 kg (placebo); difference 1.6 kg, p=0.014
Reported human weight-regain endpoint context
52-week Phase 3, n=359 after VLCD
Clinical Trial Obesity Weight Loss Placebo-Controlled

Absence of Additive Efficacy with Anti-Obesity Agents

A 24-week randomized controlled trial evaluated the effect of adding MK-0557 (1 mg/day) to sibutramine or orlistat in 497 obese patients. The addition of MK-0557 did not significantly increase weight loss beyond that achieved by sibutramine or orlistat monotherapy [1]. The least squares mean difference in weight change between the MK-0557 + sibutramine group and sibutramine alone was -0.1 kg (p=0.892), and between MK-0557 + orlistat and orlistat alone was -0.9 kg (p=0.250) [1].

Combination Add-on
Head-to-head
No significant additional weight loss: -0.1 kg vs sibutramine, -0.9 kg vs orlistat
Reported combination-therapy endpoint context; no synergy
24-week RCT, 497 patients
Combination Therapy Pharmacology Obesity Orlistat Sibutramine

CNS Target Engagement Validated by PET

MK-0557 demonstrates oral bioavailability and engages its central nervous system (CNS) target in humans, as confirmed by a multiple-dose positron-emission tomography (PET) study [1]. Pharmacokinetic analysis shows that a 10 mg single oral dose results in a plasma Cmax of 0.07 μM and a half-life (T1/2) of 19 hours in humans [2]. The PET study, along with a 12-week proof-of-concept/dose-ranging study, suggested an optimal MK-0557 dose of 1 mg/day, confirming that the compound achieves effective NPY5R occupancy in the brain at a clinically feasible dose [1].

CNS Target Engagement
Supporting evidence
Human Cmax 0.07 μM, T1/2 19 h; optimal 1 mg/day by PET occupancy
Reported human PK and brain-occupancy context
PET study in overweight/obese adults
Pharmacokinetics Blood-Brain Barrier Receptor Occupancy PET Imaging

MK-0557 Key Research Applications


Gold Standard Reference for NPY5R Profiling

MK-0557 serves as an indispensable tool for defining the NPY5R pharmacology of new chemical entities. Its >7,500-fold selectivity over other receptors and clean profile across a 180-target panel [1] provide an unequivocal baseline. Researchers should use MK-0557 as a positive control in binding and functional assays to benchmark the potency and, critically, the selectivity window of novel NPY5R ligands.

Investigation of NPY5R-Driven Feeding and Metabolism

The compound is ideal for in vivo studies requiring a validated, orally bioavailable tool to probe Y5 receptor function. Its demonstrated 40% reduction in body weight gain in a DIO mouse model (30 mg/kg PO QD) [2] provides a reliable efficacy endpoint for designing and interpreting metabolic studies, including those involving diet-induced obesity, hyperphagia, and energy expenditure.

Negative Control for Anti-Obesity Drug Benchmarking

Given its well-documented failure to achieve clinically meaningful weight loss as a monotherapy (1.6 kg difference vs. placebo, p=0.014) [3] or as an adjunct to sibutramine/orlistat [4], MK-0557 is a powerful negative benchmark. Researchers can use this data to contextualize the efficacy of novel anti-obesity agents, demonstrating how a new compound might overcome the specific limitations of pure NPY5R antagonism in a clinical setting.

CNS Target Engagement Using PK/PET Models

For studies focused on central nervous system pharmacology, MK-0557 offers a unique advantage due to its human PET-validated target engagement and established oral pharmacokinetics [5]. This makes it an excellent candidate for studies correlating peripheral PK parameters (e.g., Cmax, T1/2) with central receptor occupancy and downstream pharmacodynamic effects on feeding behavior.

Application
Selection Property
Validation Focus
NPY5R pharmacological reference standard
Reported selectivity window across broad panel
Target engagement and off-target profiling
Feeding and metabolism pathway studies
Oral bioavailability and DIO model response
Body weight and food intake endpoints
Negative benchmark for anti-obesity research
Human weight-regain endpoint data (vs placebo)
Comparative efficacy endpoint analysis
CNS PK/PD correlation studies
Human PET-validated brain occupancy and PK
Plasma PK and receptor occupancy modelling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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